molecular formula C11H12BrN3O4 B1413059 (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone CAS No. 1926990-70-6

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Cat. No.: B1413059
CAS No.: 1926990-70-6
M. Wt: 330.13 g/mol
InChI Key: UGIGRZPFIAZBAW-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (CAS RN: 1926990-70-6) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer drug discovery . Its molecular structure, which incorporates bromo and nitro substituents on an aniline ring coupled with a morpholine carboxamide group, makes it a versatile building block for constructing more complex, biologically active molecules . The primary research value of this compound lies in its role as a key synthetic precursor for the development of quinazoline-based inhibitors, which are a prominent class of compounds studied for their ability to target and inhibit specific kinases involved in cellular proliferation, such as PDK1 (3-Phosphoinositide-dependent protein kinase 1) . Targeting such enzymes is a fundamental strategy in the search for new therapeutic agents against various proliferative diseases . Supplied as a yellow solid, this compound should be stored sealed in a dry environment at room temperature (20 to 22 °C) to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-amino-5-bromo-3-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O4/c12-7-5-8(10(13)9(6-7)15(17)18)11(16)14-1-3-19-4-2-14/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIGRZPFIAZBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a synthetic compound with potential therapeutic applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an amino group, a bromo group, and a nitro group, along with a morpholine moiety. The presence of these functional groups suggests diverse reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and nitro groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and disruption of microtubule assembly .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (breast cancer)15.5
U-87 (glioblastoma)12.3
L5178Y (lymphoma)22.5

Antioxidant Activity

In addition to its anticancer effects, this compound has shown promising antioxidant activity. Studies indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Study on Apoptotic Mechanisms : A study focused on the apoptotic effects of the compound in lymphoma cells revealed that it significantly increased caspase-3 activity, indicating its potential as an anticancer agent through apoptosis induction .
  • Antioxidant Evaluation : In another study, the compound was tested for its ability to reduce oxidative stress in human cell lines. Results showed a notable decrease in reactive oxygen species (ROS) levels upon treatment with the compound .

Comparative Analysis

When compared to similar compounds, such as (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, this compound exhibits enhanced biological activity due to the strategic positioning of its substituents that increase its reactivity and interaction potential .

Table 2: Comparison of Biological Activities

CompoundAnticancer IC50 (µM)Antioxidant Activity
This compound15.5High
(2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone20.0Moderate

Comparison with Similar Compounds

(2-Amino-4-nitrophenyl)-morpholin-4-yl-methanone (CAS: 1258322-92-7)

  • Substituents: Amino (-NH₂) at position 2, nitro (-NO₂) at position 3.
  • Key Properties: Parameter Value Hydrogen Bond Donors 1 Hydrogen Bond Acceptors 5 XlogP 1.5 Polar Surface Area 101 Ų Comparison: The absence of a bromo group reduces molecular weight and lipophilicity (XlogP = 1.5 vs. estimated ~2.0 for the brominated analogue).

(5-Bromopyridin-3-yl)-morpholin-4-yl-methanone (CAS: 342013-81-4)

  • Substituents : Bromo (-Br) on a pyridine ring instead of benzene.
  • Molecular Formula : C₁₀H₁₁BrN₂O₂.
  • Key Differences : The pyridine ring introduces a nitrogen atom, enhancing basicity and hydrogen-bonding capacity. This structural variation may influence binding affinity in enzyme inhibition studies compared to the benzene-based target compound .

[1-((S)-1-Benzyl-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]-morpholin-4-yl-methanone

  • Substituents : Triazole ring with a benzyl-hydroxyethyl side chain.
  • Synthesis : 30% yield via nucleophilic substitution between morpholine and a triazole intermediate.
  • Comparison : The triazole core and bulky substituents reduce rotational freedom, contrasting with the planar phenyl group in the target compound. This impacts conformational stability and synthetic accessibility .

Comparison with (3-Amino-2-fluorophenyl)-morpholin-4-yl-methanone

  • Key Step : Reduction of a nitro intermediate (Compound 3 → Compound 4 in ) achieved with Zn/NH₄HCO₂.
  • Yield : ~70–80% for nitro-to-amine reduction in fluorinated analogues, suggesting similar efficiency for the target compound .

Electronic Effects

  • Nitro Group : The meta-nitro substituent in the target compound is strongly electron-withdrawing, polarizing the aromatic ring and enhancing electrophilic substitution reactivity compared to para-nitro analogues .

Pharmacokinetic (PK) Trends

  • Morpholine Derivatives: Compounds like (+)-[(R)-2-(2,4-dichlorophenyl)-...]-morpholin-4-yl-methanone () exhibit improved blood-brain barrier penetration due to moderate XlogP values (~2–3).

Data Table: Comparative Analysis

Compound Substituents XlogP Polar Surface Area (Ų) Synthetic Yield Key Applications
Target Compound 2-NH₂, 5-Br, 3-NO₂ ~2.0 ~105 Not reported Drug discovery, catalysis
(2-Amino-4-nitrophenyl)-morpholin-4-yl-methanone 2-NH₂, 4-NO₂ 1.5 101 Not reported Intermediate for dyes
(5-Bromopyridin-3-yl)-morpholin-4-yl-methanone Pyridine-Br ~1.8 ~95 Not reported Kinase inhibition studies
[1-((S)-1-Benzyl-2-hydroxyethyl)-triazolyl]-morpholin-4-yl-methanone Triazole-benzyl-hydroxyethyl 2.2 110 30% Antimicrobial agents

Research Findings and Implications

  • Structural Insights : The bromo and nitro substituents in the target compound may enhance binding to targets like kinases or GPCRs through halogen bonding and electrostatic interactions, as observed in related morpholine derivatives .
  • Synthetic Challenges : Low yields in triazole-morpholine hybrids (e.g., 30% in ) suggest that steric hindrance from bulky groups (e.g., bromo) could further complicate synthesis, necessitating optimized coupling conditions .

Q & A

Q. What mechanistic insights explain low yields in coupling reactions involving the bromo substituent?

  • Answer : Steric hindrance from the ortho-nitro and amino groups may impede oxidative addition in palladium-catalyzed couplings. Switch to bulky ligands (e.g., XPhos) or microwave-assisted conditions to accelerate reactivity. Alternatively, protect the amino group (e.g., as a tert-butoxycarbonyl derivative) to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Reactant of Route 2
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(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

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